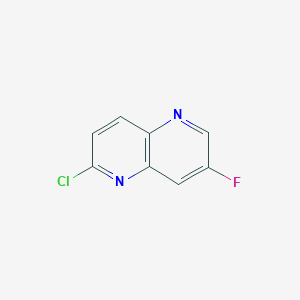

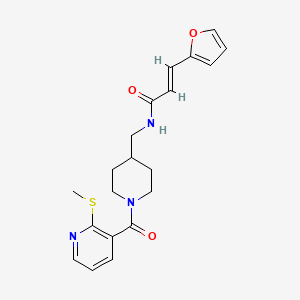

![molecular formula C17H21N3O3 B2540099 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941999-67-3](/img/structure/B2540099.png)

4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Therapeutic Potential

Pyridopyrimidines, which include the compound , have shown a therapeutic interest and have already been approved for use as therapeutics . They are of great interest due to their biological potential .

Antitumor Activity

The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies . For instance, Piritrexim, a pyrimidine derivative, inhibited dihydrofolate reductase (DHFR) and showed good antitumor effects on the carcinosarcoma in rats .

PARP-1 Inhibitors

Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Anti-proliferative Activity

The synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogues were evaluated for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . Some compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors .

Anti-inflammatory Activities

Pyrimidines have been reported to have anti-inflammatory activities . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .

Anticancer Activity

Thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells . One of the derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

未来方向

作用机制

Target of Action

Pyridopyrimidine derivatives, a class of compounds to which this molecule belongs, have been reported to target several proteins such as dihydrofolate reductase (dhfr), some kinases like the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase . These proteins play crucial roles in cellular processes such as cell growth and division, signal transduction, and metabolic reactions.

Mode of Action

It’s known that pyridopyrimidine derivatives interact with their targets, leading to changes in the function of these proteins . For instance, inhibitors of DHFR prevent the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis, thereby inhibiting cell growth.

Biochemical Pathways

Given the targets mentioned above, it can be inferred that this compound may affect pathways related to cell growth and division, signal transduction, and metabolism .

Pharmacokinetics

It’s noted that the degree of lipophilicity of a drug, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells . This suggests that this compound may have good bioavailability.

Result of Action

Pyridopyrimidine derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, antituberculosis, and anticancer activities . This suggests that this compound may have similar effects.

属性

IUPAC Name |

4-(4-hydroxyphenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-2-3-4-9-20-10-13-14(16(20)22)15(19-17(23)18-13)11-5-7-12(21)8-6-11/h5-8,15,21H,2-4,9-10H2,1H3,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIQHPAIOYEDKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

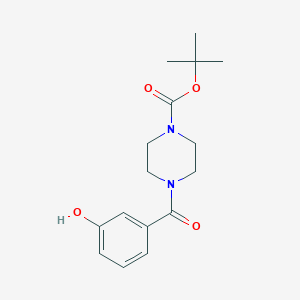

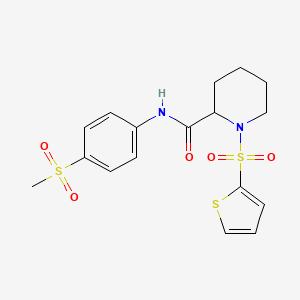

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2540017.png)

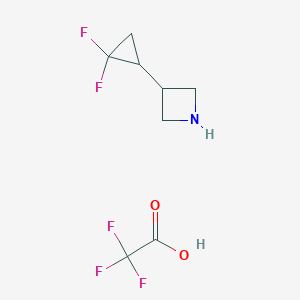

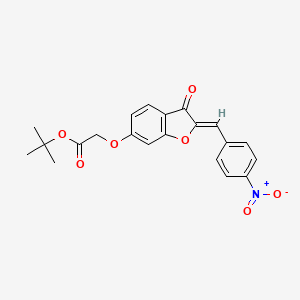

![2-(4-fluorophenoxy)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2540026.png)

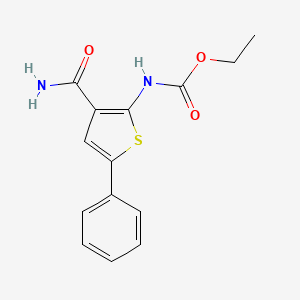

![(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540032.png)

![2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2540033.png)

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl](/img/structure/B2540035.png)

![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![Ethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate](/img/structure/B2540039.png)